molecular formula C18H20N6O3 B2547033 N-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide CAS No. 1251679-34-1

N-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

Cat. No.: B2547033
CAS No.: 1251679-34-1
M. Wt: 368.397
InChI Key: JLRAMNMDJUXCKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

The synthesis of N-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole ring, followed by the introduction of the pyrimidinyl and dimethoxyphenyl groups. Common reagents used in these reactions include dimethylformamide, phosphorus oxychloride, and various amines. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

N-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dimethoxyphenyl and pyrimidinyl groups, using reagents like sodium hydride or alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Comparison with Similar Compounds

N-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-23(2)16-8-17(20-10-19-16)24-9-15(21-11-24)18(25)22-12-5-13(26-3)7-14(6-12)27-4/h5-11H,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRAMNMDJUXCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2C=C(N=C2)C(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.